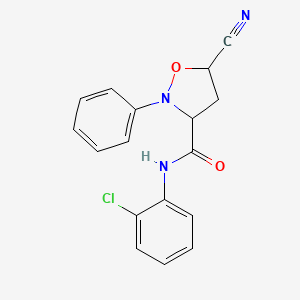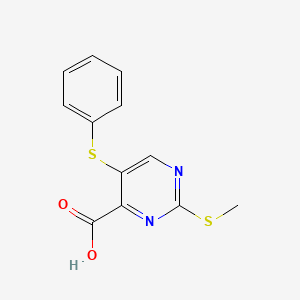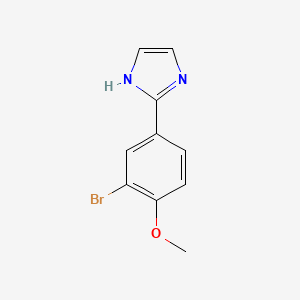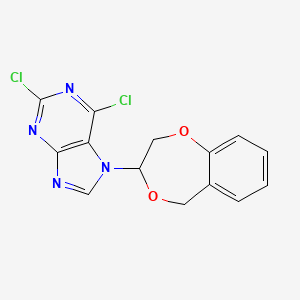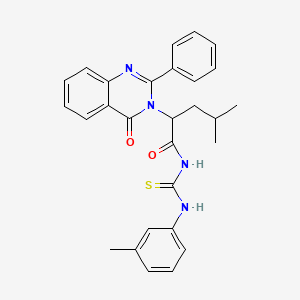![molecular formula C30H24N2 B12922948 5,12-Bis(4-methylphenyl)-5,12-dihydrobenzo[b]phenazine CAS No. 760188-44-1](/img/structure/B12922948.png)
5,12-Bis(4-methylphenyl)-5,12-dihydrobenzo[b]phenazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,12-Di-p-tolyl-5,12-dihydrobenzo[b]phenazine is an organic compound known for its unique photochemical properties It is a derivative of benzo[b]phenazine, characterized by the presence of two p-tolyl groups attached to the benzo[b]phenazine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Di-p-tolyl-5,12-dihydrobenzo[b]phenazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While detailed industrial production methods for 5,12-Di-p-tolyl-5,12-dihydrobenzo[b]phenazine are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, scaling up the reaction, and employing purification techniques such as recrystallization or chromatography to obtain the compound in large quantities.
化学反応の分析
Types of Reactions
5,12-Di-p-tolyl-5,12-dihydrobenzo[b]phenazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzo[b]phenazine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzo[b]phenazine core.
Substitution: Substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are often carried out under controlled light conditions to facilitate photoactivated processes.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under appropriate solvent conditions.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under specific catalytic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzo[b]phenazine derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
5,12-Di-p-tolyl-5,12-dihydrobenzo[b]phenazine has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a photochemical reagent.
Biology: Its photochemical properties make it useful in studying light-induced biological processes.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 5,12-Di-p-tolyl-5,12-dihydrobenzo[b]phenazine involves its ability to undergo photoactivated reactions. When exposed to specific wavelengths of light, it can generate reactive oxygen species, which can then participate in various chemical transformations. This property is particularly useful in metal-free organic synthesis and other photochemical applications.
類似化合物との比較
Similar Compounds
Benzo[b]phenazine: The parent compound, lacking the p-tolyl groups.
5,12-Dihydrobenzo[b]phenazine: A derivative without the p-tolyl substituents.
Other substituted benzo[b]phenazines: Compounds with different substituents on the benzo[b]phenazine core.
Uniqueness
5,12-Di-p-tolyl-5,12-dihydrobenzo[b]phenazine is unique due to the presence of the p-tolyl groups, which enhance its photochemical properties and make it suitable for specific applications in organic synthesis and materials science. The ability to undergo photoactivated reactions without the need for metal catalysts sets it apart from other similar compounds.
特性
CAS番号 |
760188-44-1 |
|---|---|
分子式 |
C30H24N2 |
分子量 |
412.5 g/mol |
IUPAC名 |
5,12-bis(4-methylphenyl)benzo[b]phenazine |
InChI |
InChI=1S/C30H24N2/c1-21-11-15-25(16-12-21)31-27-9-5-6-10-28(27)32(26-17-13-22(2)14-18-26)30-20-24-8-4-3-7-23(24)19-29(30)31/h3-20H,1-2H3 |
InChIキー |
WTIYUTVPMQQGFG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C3=CC=CC=C3N(C4=CC5=CC=CC=C5C=C42)C6=CC=C(C=C6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


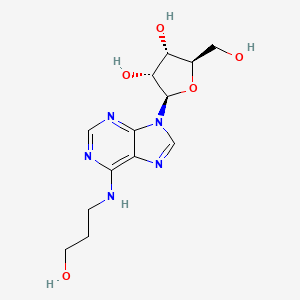
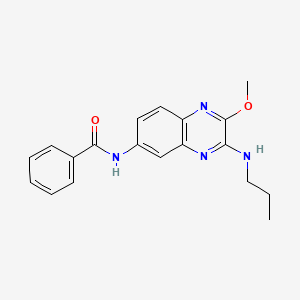
![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-3-oxo-1,2-oxazolidin-5-yl acetate](/img/structure/B12922882.png)
![2-[4-(Acetyloxy)phenyl]pyrimidine-5-carboxylic acid](/img/structure/B12922885.png)
![3-[(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12922890.png)

![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-7-methylquinoline-4-carboxylic acid](/img/structure/B12922911.png)
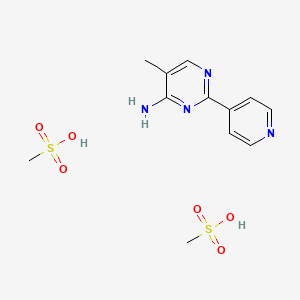
![1-([1,1'-Biphenyl]-4-yl)pyrazolidine-3,5-dione](/img/structure/B12922919.png)
